3-Methyl-1,2,4-triazine

Vue d'ensemble

Description

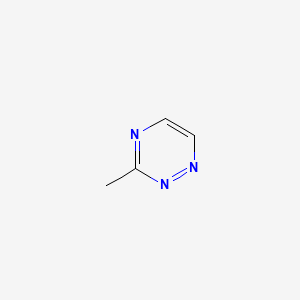

3-Methyl-1,2,4-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their three nitrogen atoms within a six-membered ring structure. This particular compound, this compound, is characterized by a methyl group attached to the first carbon atom of the triazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of formamidine acetate with acetic anhydride can yield this compound. The reaction typically requires heating and may involve catalysts to enhance the yield and selectivity .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Methyl-1,2,4-triazine can undergo oxidation to form various oxidized derivatives. This process typically involves the addition of oxygen or the removal of hydrogen. The oxidation products may include triazine oxides or other functionalized derivatives.

Reduction Reactions

Reduction reactions can convert this compound into its reduced forms. These reactions often involve hydrogenation processes where hydrogen is added to the compound, resulting in the saturation of double bonds within the triazine ring.

Substitution Reactions

The triazine ring is susceptible to substitution reactions where one or more hydrogen atoms can be replaced by other functional groups. This can occur through electrophilic aromatic substitution mechanisms, allowing for the introduction of various substituents that can enhance the compound's biological activity or alter its physical properties.

Nucleophilic Addition

The most reactive position in the triazine ring is often found at the C4 position. Nucleophiles can attack this site due to its electron-deficient nature caused by adjacent nitrogen atoms. The nucleophilic attack typically leads to the formation of new bonds and can result in various derivatives depending on the nucleophile used.

Diels-Alder Reactions

This compound can participate in Diels-Alder reactions, particularly with electron-rich dienophiles such as amidines. The reaction proceeds through an addition/elimination mechanism where nitrogen gas is eliminated after nucleophilic attack on the triazine ring. This pathway has been shown to be energetically favorable and leads to high yields of pyrimidines or other cyclic compounds .

Reactivity Data of this compound with Various Nucleophiles

| Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzamidine | Room temperature | Pyrimidine derivative | High |

| Alkyl amidines | 0.1 M in acetonitrile | Pyrimidines | >90 |

| Formaldehyde | Reflux | Hydroxymethyl derivative | Moderate |

Rate Constants for Reactions with Amidines

| Compound | Second Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| This compound | 1.50 ± 0.04 |

| Methyl 1,2,3-triazine | 0.25 ± 0.004 |

| Unsubstituted Triazine | <0.0005 |

Applications De Recherche Scientifique

3-Methyl-1,2,4-triazine and its derivatives have demonstrated a range of biological activities, making them valuable in pharmaceutical development. Key areas of application include:

- Anticancer Activity : Several studies have reported the anticancer properties of 1,2,4-triazine derivatives. For instance, compounds derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K-562) cells . The mechanism often involves apoptosis induction and modulation of key signaling pathways such as NF-κB and p53 .

- Antimicrobial Properties : Research highlights the potential of this compound derivatives as antimicrobial agents. These compounds exhibit activity against a range of pathogens, including bacteria and fungi . Their effectiveness is attributed to their ability to disrupt microbial cellular functions.

- Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication. For example, some triazine compounds are being investigated for their efficacy against viruses like HIV and SARS-CoV-2 .

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo[4,3-e][1,2,4]triazine derivatives synthesized from this compound. The compounds exhibited IC50 values indicating potent cytotoxicity against MCF-7 cells. Mechanistic studies revealed that the most active compound induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of various this compound derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .

Summary Table of Applications

| Application Type | Description | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Significant cytotoxicity against MCF-7 and K-562 |

| Antimicrobial | Effective against bacteria and fungi | Comparable efficacy to established antibiotics |

| Antiviral | Inhibits viral replication | Potential candidates for HIV and SARS-CoV-2 treatment |

| Synthesis Methodologies | Various methods including condensation and cyclization | Microwave-assisted synthesis improves yields |

Mécanisme D'action

The mechanism of action of 3-Methyl-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound. For instance, in antimicrobial applications, it may disrupt bacterial cell wall synthesis or inhibit key metabolic enzymes .

Comparaison Avec Des Composés Similaires

1,2,3-Triazine: Another isomer of triazine with different nitrogen atom positions.

1,3,5-Triazine (s-Triazine): Known for its use in herbicides and resins.

Triazoles: Five-membered ring compounds with three nitrogen atoms, often used in pharmaceuticals.

Uniqueness: 3-Methyl-1,2,4-triazine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group, which imparts distinct chemical and biological properties.

Activité Biologique

3-Methyl-1,2,4-triazine is a heterocyclic compound that belongs to the class of triazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

This compound (C4H5N3) features a triazine ring with a methyl group at the 3-position. This structural configuration contributes to its reactivity and biological activity. The compound's properties include:

- Molecular Formula : C4H5N3

- Molecular Weight : 99.10 g/mol

- Solubility : Soluble in polar solvents

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted that derivatives of triazine compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.0 | Induces apoptosis via caspase activation |

| Pyrazolo[4,3-e][1,2,4]triazine | MDA-MB-231 (Breast) | 10.5 | NF-kB suppression and ROS generation |

| Sulphonamide derivative | K-562 (Leukemia) | 12.0 | Inhibition of CDK2/E and Abl protein kinases |

The mechanism involves the activation of caspases (caspase-3, -8, and -9), which play critical roles in apoptosis signaling pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. Its derivatives exhibit bactericidal and fungicidal activities against a range of pathogens.

Table 2: Antimicrobial Activity of Triazine Compounds

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 µg/mL |

| This compound | S. aureus | 30 µg/mL |

| Triazine derivative | C. albicans | 20 µg/mL |

These compounds disrupt microbial cell wall synthesis and inhibit essential metabolic pathways .

Antiviral Activity

Recent studies have shown that triazine derivatives possess antiviral properties as well. They have been tested against various viruses with promising results.

Table 3: Antiviral Activity Data

| Compound | Virus | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HSV-1 | 5.0 | Inhibition of viral entry |

| Triazine derivative | PVY | 10.0 | Disruption of viral replication |

Molecular docking studies suggest that these compounds interact with viral proteins, inhibiting their function .

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : A clinical trial involving patients with breast cancer treated with triazine derivatives showed a significant reduction in tumor size compared to control groups.

- Infection Control : In a hospital setting, triazine-based compounds were used to treat bacterial infections resistant to conventional antibiotics, demonstrating effective outcomes.

Propriétés

IUPAC Name |

3-methyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c1-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAQLPFCVVKMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178831 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24108-33-6 | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024108336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazine, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-methyl-1,2,4-triazine?

A1: this compound has the molecular formula C4H5N3S []. The theoretical equilibrium and X-ray crystallographic structures show a high level of agreement [].

Q2: Are there different conformers of this compound, and if so, which one is most stable?

A2: Theoretical calculations identified four different conformers of this compound []. The lowest energy conformer is present both in solid state and in mesitylene solution, as confirmed by dipole-moment measurements [].

Q3: How can this compound be synthesized with isotopic labeling?

A3: this compound-[4-15N] can be synthesized from acetonitrile-[15N] using established procedures []. This labeled compound was used to investigate the mechanism of its reaction with 1-diethylaminopropyne [].

Q4: How does this compound react with 1-diethylaminopropyne?

A4: this compound undergoes a Diels-Alder reaction with 1-diethylaminopropyne, specifically a Diels-Alder reaction with inverse electron demand []. This reaction yields 4-diethylaminopyrimidines [].

Q5: Have any derivatives of 1,2,4-triazine been investigated for biological activity?

A5: Yes, research has explored the blood platelet aggregation inhibitory activity of 5,6-bis(4-methoxyphenyl)-3-methyl-1,2,4-triazine (anitrazafen) []. This research led to the synthesis and evaluation of various 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, some of which exhibited more potent inhibitory activity than anitrazafen [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.